Cas no 1182270-04-7 (3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid)

3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid
- β-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-[(4-fluorophenyl)methyl]-
-
- Inchi: 1S/C15H20FNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,19)
- InChI Key: MLXLZAZIWZYOFS-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCN(C(OC(C)(C)C)=O)CC1=CC=C(F)C=C1
Experimental Properties
- Density: 1.201±0.06 g/cm3(Predicted)
- Boiling Point: 430.3±38.0 °C(Predicted)
- pka: 4.46±0.10(Predicted)
3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071850-10.0g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 10g |
$4606.0 | 2023-05-25 | ||
Enamine | EN300-1071850-1.0g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 1g |
$1070.0 | 2023-05-25 | ||
Enamine | EN300-1071850-5g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 95% | 5g |
$2401.0 | 2023-10-28 | |
Enamine | EN300-1071850-0.1g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 95% | 0.1g |
$729.0 | 2023-10-28 | |
Enamine | EN300-1071850-0.05g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 95% | 0.05g |
$695.0 | 2023-10-28 | |
Enamine | EN300-1071850-2.5g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 95% | 2.5g |
$1623.0 | 2023-10-28 | |
Enamine | EN300-1071850-5.0g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 5g |
$3105.0 | 2023-05-25 | ||
Enamine | EN300-1071850-10g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 95% | 10g |
$3561.0 | 2023-10-28 | |
Enamine | EN300-1071850-0.25g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 95% | 0.25g |
$762.0 | 2023-10-28 | |
Enamine | EN300-1071850-0.5g |
3-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
1182270-04-7 | 95% | 0.5g |
$795.0 | 2023-10-28 |
3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid Related Literature
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on 3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid
Recent Advances in the Study of 3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid (CAS: 1182270-04-7)
3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid (CAS: 1182270-04-7) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug development. This compound, characterized by its tert-butoxycarbonyl (Boc) protected amine and a 4-fluorophenyl group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.
The structural features of 3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid make it a versatile building block for the design of small-molecule inhibitors and modulators. Its Boc-protected amine group enhances stability during synthetic processes, while the 4-fluorophenyl moiety contributes to its binding affinity for specific biological targets. Recent research has focused on optimizing the synthetic routes for this compound to improve yield and purity, which are critical for its application in large-scale drug production.
One of the most promising applications of 3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid is its role in the development of gamma-aminobutyric acid (GABA) receptor modulators. GABA receptors play a crucial role in regulating neuronal excitability, and dysregulation of these receptors is implicated in various neurological and psychiatric disorders. Recent preclinical studies have demonstrated that derivatives of this compound exhibit potent activity at GABAA receptors, suggesting potential therapeutic benefits for conditions such as anxiety, epilepsy, and insomnia.
In addition to its neurological applications, 3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid has also been investigated for its anti-inflammatory properties. Researchers have synthesized a series of analogs and evaluated their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Preliminary results indicate that certain derivatives exhibit significant anti-inflammatory effects in vitro and in vivo, positioning them as potential candidates for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic and pharmacodynamic properties of 3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid and its derivatives have also been a focus of recent research. Studies have shown that the compound exhibits favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration. These characteristics are essential for its potential use as a CNS-active drug. However, further optimization is required to address challenges related to metabolic stability and elimination half-life.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of 3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid derivatives with enhanced target specificity and reduced off-target effects. Virtual screening and docking studies have identified key structural modifications that can improve binding affinity and selectivity for GABAA receptor subtypes. These insights are expected to accelerate the development of next-generation therapeutics with improved efficacy and safety profiles.
In conclusion, 3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid (CAS: 1182270-04-7) represents a promising scaffold for the development of novel therapeutic agents targeting CNS disorders and inflammatory diseases. Ongoing research efforts are focused on optimizing its synthetic accessibility, biological activity, and pharmacokinetic properties to pave the way for clinical translation. The compound's versatility and potential for structural diversification make it a valuable tool in the medicinal chemist's arsenal, with broad implications for future drug discovery and development.
1182270-04-7 (3-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}propanoic acid) Related Products
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

